molecular formula C16H21N3O2 B4713586 2-[2-(2-Hydroxyethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone

2-[2-(2-Hydroxyethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone

Cat. No.: B4713586
M. Wt: 287.36 g/mol
InChI Key: KRNZUWGGLCOFII-UHFFFAOYSA-N
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Description

2-[2-(2-Hydroxyethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone is a complex organic compound that features a benzimidazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Hydroxyethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone typically involves the condensation of o-phenylenediamine with aldehydes or ketones, followed by cyclization to form the benzimidazole ring. The piperidine ring is then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes .

Industrial Production Methods

Industrial production of this compound often employs high-yield synthetic routes that are scalable and cost-effective. These methods may involve the use of catalytic redox cycling and other advanced organic synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Hydroxyethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with various functional groups, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

2-[2-(2-Hydroxyethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(2-Hydroxyethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in bacteria or cancer cells, resulting in their death .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethyl)benzimidazole
  • 1-(2-Hydroxyethyl)benzimidazole
  • 2-(1-Hydroxyethyl)benzimidazole

Uniqueness

What sets 2-[2-(2-Hydroxyethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone apart from similar compounds is its unique combination of the benzimidazole and piperidine rings. This structural feature enhances its binding affinity to molecular targets, making it more effective in its applications .

Properties

IUPAC Name

2-[2-(2-hydroxyethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-11-8-15-17-13-6-2-3-7-14(13)19(15)12-16(21)18-9-4-1-5-10-18/h2-3,6-7,20H,1,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNZUWGGLCOFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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